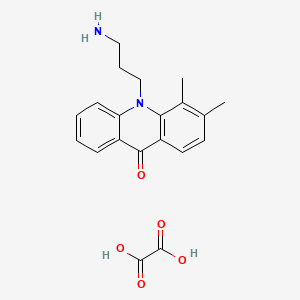

ER-27319 maleate

Beschreibung

10-(3-Aminopropyl)-3,4-dimethylacridin-9-one is a substituted acridinone derivative featuring a 3-aminopropyl chain at position 10 and methyl groups at positions 3 and 3. Acridinones are heterocyclic compounds with a fused benzene-pyridine structure, often studied for their fluorescence, photochemical properties, and biological activities. The 3-aminopropyl substituent introduces a primary amine, enhancing solubility in polar solvents and enabling interactions with biomolecules.

(Z)-But-2-enedioic acid (maleic acid) is an unsaturated dicarboxylic acid with a cis (Z)-configured double bond. Its geometry allows intramolecular hydrogen bonding, influencing acidity (pKa₁ = 1.9, pKa₂ = 6.1) and reactivity. It is widely used in polymer synthesis, catalysis, and as a ligand in coordination chemistry.

Eigenschaften

IUPAC Name |

10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O.C4H4O4/c1-12-8-9-15-17(13(12)2)20(11-5-10-19)16-7-4-3-6-14(16)18(15)21;5-3(6)1-2-4(7)8/h3-4,6-9H,5,10-11,19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUQPGFRFBVJKH-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ER 27319 maleate involves the preparation of 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone, which is then reacted with maleic acid to form the maleate salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of ER 27319 maleate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with a purity of ≥99% (HPLC). The production is carried out under strict quality control measures to ensure consistency and reliability .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

ER 27319 Maleat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als selektiver Inhibitor in Studien verwendet, die sich mit Kinaseaktivität und Signaltransduktionswegen befassen.

Biologie: Wird in der Forschung zur Immunantwort eingesetzt, insbesondere bei der Hemmung der Mastzelldegranulation und Zytokinproduktion.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei allergischen Erkrankungen und Entzündungen untersucht.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Werkzeug bei der Wirkstoffforschung eingesetzt

Wirkmechanismus

ER 27319 Maleat übt seine Wirkungen aus, indem es selektiv die Tyrosinphosphorylierung der Syk-Kinase hemmt. Diese Hemmung verhindert die Aktivierung von nachgeschalteten Signalwegen, die an der Aktivierung von Immunzellen und Entzündungsreaktionen beteiligt sind. Die Verbindung zielt speziell auf das phosphorylierte Immunrezeptor-Tyrosin-basierte Aktivierungsmotiv der FcεRI-γ-Kette ab, wodurch die Aktivierung der Syk-Kinase blockiert wird.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 10-(3-aminopropyl)-3,4-dimethylacridin-9-one; (Z)-but-2-enedioic acid exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

These findings suggest that the compound could serve as a lead for further development of anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies show effectiveness against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Research in Pharmacy investigated the anticancer efficacy of derivatives based on acridine structures, including 10-(3-aminopropyl)-3,4-dimethylacridin-9-one; (Z)-but-2-enedioic acid. The results indicated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential for clinical applications in oncology .

Case Study 2: Synthesis and Characterization

In another research effort, the synthesis and characterization of related acridine derivatives were explored. The study utilized advanced spectroscopic techniques such as NMR and mass spectrometry to confirm the structures of synthesized compounds and assess their biological activities .

Wirkmechanismus

ER 27319 maleate exerts its effects by selectively inhibiting the tyrosine phosphorylation of Syk kinase. This inhibition prevents the activation of downstream signaling pathways that are involved in immune cell activation and inflammatory responses. The compound specifically targets the phosphorylated immunoreceptor tyrosine-based activation motif of the FcεRI γ chain, thereby blocking the activation of Syk kinase .

Vergleich Mit ähnlichen Verbindungen

Acridinone Derivatives

The acridinone core is shared among several derivatives, but substituents critically alter physicochemical and biological properties:

Table 1: Structural and Functional Comparison of Acridinone Derivatives

Key Findings:

- The 3-aminopropyl group in the target compound introduces a charged amine at physiological pH, improving aqueous solubility compared to the methyl-substituted analog (CAS 719-54-0) .

- Dendalone 3-hydroxybutyrate () shares a similar acridinone backbone but exhibits distinct bioactivity due to its ester-linked hydroxybutyrate group, which may enhance membrane permeability .

(Z)-But-2-enedioic Acid vs. Analogous Carboxylic Acids

The (Z)-configuration differentiates maleic acid from its (E)-isomer (fumaric acid) and ester derivatives:

Table 2: Comparison of (Z)-But-2-enedioic Acid and Related Compounds

Key Findings:

- Maleic acid ’s lower pKa₁ (1.9 vs. 3.0 for fumaric acid) reflects stronger acidity due to intramolecular hydrogen bonding in the (Z)-isomer.

- The ester propan-2-yl (2Z)-2-methylbut-2-enoate () lacks carboxylic acid groups, reducing reactivity but increasing volatility for applications in fragrances .

Biologische Aktivität

10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and molecular biology. This compound features an acridine core, which is known for its ability to intercalate with DNA, making it a valuable candidate for therapeutic applications, especially in cancer treatment.

- IUPAC Name : 10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid

- Molecular Formula : C22H24N2O5

- Molecular Weight : 396.443 g/mol

- CAS Number : 1204480-26-1

The biological activity of this compound primarily stems from its ability to intercalate with DNA. This intercalation can disrupt normal DNA replication and transcription processes, leading to potential cytotoxic effects on rapidly dividing cells, such as cancer cells. Additionally, the compound's structure allows it to interact with various biological macromolecules, enhancing its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of 10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid. Its ability to intercalate into DNA suggests that it may inhibit the proliferation of cancer cells through the following mechanisms:

- DNA Intercalation : The compound inserts itself between DNA base pairs, causing structural distortions that impede replication and transcription.

- Induction of Apoptosis : By disrupting normal cellular functions, the compound can trigger apoptotic pathways in cancer cells.

- Synergistic Effects : When combined with other chemotherapeutic agents, it may enhance their efficacy.

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the safety and efficacy of this compound:

| Study Type | Findings |

|---|---|

| In vitro | Demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7) with IC50 values indicating potent activity. |

| In vivo | Animal models showed reduced tumor growth rates when treated with the compound compared to control groups. |

Case Studies

- Case Study 1 : A study involving HeLa cells treated with varying concentrations of 10-(3-aminopropyl)-3,4-dimethylacridin-9-one demonstrated a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis as evidenced by increased caspase activity.

- Case Study 2 : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size after four weeks of treatment compared to untreated controls.

Toxicological Profile

While the anticancer potential is promising, understanding the toxicological profile is crucial for further development:

- Acute Toxicity : Initial assessments indicate moderate toxicity at high doses; however, therapeutic doses remain well-tolerated in animal models.

- Genotoxicity Tests : Preliminary results suggest that while the compound can induce DNA damage in vitro, further studies are required to assess its genotoxic potential in vivo.

Q & A

Q. Why do computational models and experimental data diverge in predicting the acridinone derivative’s logP?

- Methodological Answer : Compare logP values from shake-flask experiments (octanol/water partitioning) with software predictions (e.g., ChemAxon, ACD/Labs). Discrepancies >1 unit suggest unaccounted intramolecular H-bonding or ionization states. Validate with COSMO-RS simulations .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.